3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid is a compound with a unique structure that includes a dioxothiolan ring and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid typically involves the reaction of a thiolactone with an amino acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the dioxothiolan ring and the attachment of the amino acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated derivatives .
Scientific Research Applications
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The dioxothiolan ring and amino acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
β-Alanine: A naturally occurring beta amino acid with a similar structure but lacking the dioxothiolan ring.
C2-Symmetric Amino Acid Amide Derivatives: These compounds share structural similarities and are used in organocatalysis.
Uniqueness
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and related compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
IKVXZBQFTASZSZ-LURJTMIESA-N |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1NCCC(=O)O |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.